Product packaging for Disperse Red 177(Cat. No.:CAS No. 68133-69-7)

Disperse Red 177

Cat. No.: B1581144
CAS No.: 68133-69-7
M. Wt: 438.5 g/mol
InChI Key: ZNUBBVSUTSNSIM-UHFFFAOYSA-N
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Description

Disperse Red 177 (CAS 58051-98-2) is a high-performance, single azo-class dye with the molecular formula C₂₀H₁₈N₆O₄S and a molecular weight of 438.46 g/mol . This compound is industrially recognized as a critical component for dyeing and printing polyester and its blended fabrics, where it delivers a bright red shade with high dyeing strength and good levelness . Its primary research value lies in developing and optimizing dyeing processes, including high-temperature high-pressure and hot-melt dyeing methods . Recent material science research explores its application in sustainable, waterless dyeing systems. Studies show that in silicone solvent-based dyeing, the exhaustion rate of this compound can exceed 94%, achieving deep color with K/S values as high as 14.73, while maintaining good fastness properties . This makes it a vital reagent for investigating reduced water consumption and chemical waste in textile manufacturing. The dye is supplied as a red to dark red powder that is insoluble in water . This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N6O4S B1581144 Disperse Red 177 CAS No. 68133-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-cyanoethyl)-4-[(6-nitro-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O4S/c1-14(27)30-12-11-25(10-2-9-21)16-5-3-15(4-6-16)23-24-20-22-18-8-7-17(26(28)29)13-19(18)31-20/h3-8,13H,2,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUBBVSUTSNSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8071146
Record name C.I. Disperse Red 177
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Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68133-69-7, 58051-98-2
Record name 3-[[2-(Acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]propanenitrile
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Record name Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(6-nitro-2-benzothiazolyl)diazenyl)phenyl)amino)-
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]-
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Record name C.I. Disperse Red 177
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Record name 2-[(2-cyanoethyl)[4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]ethyl acetate
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Record name Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(6-nitro-2-benzothiazolyl)diazenyl]phenyl]amino]
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Advanced Synthetic Methodologies and Mechanistic Elucidation

Diazo-Coupling Reactions: Process Optimization and Yield Enhancement

The conventional synthesis of Disperse Red 177 involves a diazo-coupling reaction. worlddyevariety.comchembk.com The process begins with the diazotization of 2-amino-6-nitrobenzothiazole (B160904), which serves as the diazo component. colorfuldyes.comchembk.com This is followed by a coupling reaction with N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine. worlddyevariety.comchemicalbook.com

Optimization of this process is crucial for maximizing yield and purity. Key parameters that are manipulated include temperature, reaction time, and the ratio of reactants. For instance, a typical diazotization process involves dissolving 2-amino-6-nitrobenzothiazole in phosphoric acid at an elevated temperature (60-65°C), followed by cooling to 0-5°C before the slow addition of sodium nitrite (B80452) over 1-2 hours. colorfuldyes.comchembk.com The reaction is then held at this temperature for an additional 3 hours. colorfuldyes.com

The subsequent coupling reaction is also temperature-controlled, typically occurring at 0-5°C over a prolonged period of 10 hours to ensure complete reaction. colorfuldyes.comchembk.com The pH of the reaction medium is another critical factor that is carefully controlled during the coupling stage. After the reaction, the temperature is raised to facilitate filtration of the product. colorfuldyes.comchembk.com

Detailed research into the synthesis of similar azo disperse dyes has shown that variations in the molar proportions of the base and coupling agent can significantly impact the yield, with some combinations achieving a 100% yield. ijirset.com While specific yield enhancement data for this compound is not extensively published, the principles of optimizing reactant ratios and reaction conditions are directly applicable.

A study on a method to prepare a different disperse red dye, Disperse Red 92, highlights the potential for achieving high yields (≥95%) and purity (≥99.8%) through process optimization, suggesting similar outcomes are possible for this compound. google.com

Table 1: Conventional Synthesis Parameters for this compound

StepReagentsTemperatureDuration
Diazotization 2-amino-6-nitrobenzothiazole, Phosphoric Acid, Sodium Nitrite, Co-solvent60-65°C, then 0-5°C1-2 hours (NaNO2 addition), then 3 hours
Coupling Diazo solution, N-cyanoethyl-N-acetoxyethyl aniline (B41778), Water, Dispersant, Hydrochloric Acid0-5°C1-1.5 hours (addition), then 10 hours
Product Isolation -38°C-

Novel Synthetic Pathways: Microwave and Ultrasound-Assisted Approaches

In recent years, alternative energy sources have been explored to enhance the synthesis of disperse dyes, offering greener and more efficient methods compared to conventional heating.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. dntb.gov.uafrontiersin.org For the synthesis of various azo disperse dyes, microwave-assisted methods have been shown to complete reactions in minutes with higher productivity compared to traditional methods that can take hours. dntb.gov.uanih.gov This technology is compatible with green chemistry principles and has been successfully applied to the synthesis of disperse dyes. dntb.gov.ua While specific studies on the microwave-assisted synthesis of this compound are not detailed, the general success in synthesizing structurally similar azo disperse dyes suggests its high potential. dntb.gov.uanih.gov

Ultrasound-Assisted Synthesis: Ultrasonic energy is another non-conventional energy source that has been effectively used to improve dyeing processes and has potential applications in dye synthesis. pjoes.com Ultrasound enhances chemical reactions through the phenomenon of cavitation, which involves the formation, growth, and collapse of microbubbles, providing localized high energy. redalyc.org This can lead to shorter reaction times and increased grafting efficiency in the synthesis of polymer-grafted adsorbents used for dye removal. redalyc.org Studies on the dyeing of polyester (B1180765) fabric with Disperse Red 343 using ultrasonic waves have shown that this method can enhance the dyeing process, making it more eco-friendly. pjoes.com The application of ultrasound in the actual synthesis of this compound is a promising area for future research to develop more efficient and environmentally friendly production methods.

Exploration of Derivatization Strategies and Molecular Analogue Synthesis

The derivatization of this compound and the synthesis of its molecular analogues are key strategies for developing new dyes with improved properties. Research in this area focuses on modifying the chemical structure to enhance characteristics such as light fastness, thermal stability, and color intensity.

The synthesis of various disazo disperse dyes has been explored by using derivatives of 2-amino-6-phenylazobenzothiazole as the diazo component and coupling them with a variety of other compounds. doi.org This approach allows for the creation of a range of red, violet, and bluish-violet dyes. doi.org The properties of these new dyes, including their spectral characteristics and fastness on polyester fibers, are then evaluated to understand the structure-property relationships. doi.org

For example, the introduction of different substituent groups on the coupling component used with a diazotized benzisothiazole derivative can lead to a series of dyes with varying shades and photophysical properties. acs.org The molar extinction coefficient and absorption maximum of these synthesized dyes are then measured in different solvents to characterize them. acs.org

Furthermore, the synthesis of novel bi-heterocyclic disperse dyes has shown potential for developing dyes with high light resistance and other functional properties. researchgate.net These strategies of creating derivatives and analogues are crucial for expanding the palette of available disperse dyes and for tailoring their properties to specific applications.

Reaction Mechanism Investigations during Formation

Understanding the reaction mechanism is fundamental to controlling the synthesis of this compound and optimizing its performance in dyeing applications. The formation of this compound occurs through an electrophilic substitution reaction, specifically a diazo coupling.

The mechanism begins with the diazotization of the primary aromatic amine, 2-amino-6-nitrobenzothiazole, in the presence of a nitrous acid source (like sodium nitrite and a strong acid) to form a diazonium salt. ijirset.com This diazonium salt is a weak electrophile.

The coupling component, N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine, is an aromatic compound activated towards electrophilic substitution. The diazonium salt then attacks the electron-rich aromatic ring of the coupling component to form the final azo dye, this compound. worlddyevariety.comijirset.com

Investigations into the dyeing mechanism of this compound on polyester fibers have provided insights into its behavior. The interaction between the dye and the fiber is influenced by factors such as temperature. researchgate.netresearchgate.net At lower temperatures, the dye interacts with both polyester and any cotton present, but as the temperature increases, the affinity for polyester increases as the fiber's amorphous regions become more accessible. researchgate.net The primary interaction force between disperse dyes and cotton fibers has been identified as dispersion forces. researchgate.net

Studies on the hydrolysis of C.I. This compound under alkaline conditions have also been conducted to understand its stability and potential degradation pathways. researchgate.net This is important for its application in dyeing processes, especially for polyester/cotton blends where alkaline conditions might be used for the cotton component.

Spectroscopic and Advanced Analytical Characterization for Research

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Impurity Profiling in Research

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise mass determination of Disperse Red 177, confirming its elemental composition and elucidating its structure. The molecular formula of this compound is C₂₀H₁₈N₆O₄S, with a molecular weight of 438.46 g/mol . worlddyevariety.com HRMS analysis provides a highly accurate mass measurement, which can be used to corroborate this formula.

In research settings, HRMS is instrumental in identifying and quantifying impurities that may be present in the dye. These impurities can arise from the manufacturing process, which involves the diazotization of 6-Nitrobenzo[d]thiazol-2-amine and subsequent coupling with N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine. worlddyevariety.com By detecting the exact mass of these impurities, researchers can propose their potential structures and understand their formation pathways.

Studies have utilized techniques like Ultra-High Performance Supercritical Fluid Chromatography combined with tandem mass spectrometry (UHPSFC-MS/MS) for the simultaneous determination of multiple disperse dyes, including those structurally related to this compound. researchgate.net Such methods offer high sensitivity and rapid analysis times, making them suitable for screening and impurity profiling. researchgate.net The inclusion of a mass detector allows for the confirmation of impurity peaks in dye samples. lcms.cz

Table 1: Predicted Collision Cross Section of this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 439.11830 197.6
[M+Na]⁺ 461.10024 207.8
[M+NH₄]⁺ 456.14484 200.1
[M+K]⁺ 477.07418 200.5
[M-H]⁻ 437.10374 195.9
[M+Na-2H]⁻ 459.08569 201.5
[M]⁺ 438.11047 197.8
[M]⁻ 438.11157 197.8

Data sourced from PubChem uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., ¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of this compound. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

Vibrational Spectroscopy (FTIR) in Understanding Molecular Interactions

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound and to study its interactions with other materials. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups, such as the C=O stretch of the acetate (B1210297) group, the C≡N stretch of the cyano group, the N=N stretch of the azo group, and the C-S and C-N stretches of the benzothiazole (B30560) ring. researchgate.netresearchgate.net

FTIR analysis has been used to confirm the structure of synthesized compounds related to disperse dyes and to study the chemical intricacies of dyeing processes. researchgate.net For example, it can be used to analyze the interactions between the dye and textile fibers. researchgate.net

Electronic Absorption and Emission Spectroscopy: Chromophore Analysis and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are crucial for understanding the color and photophysical properties of this compound. The characteristic absorption band of Disperse Red 1, a related compound, lies in the wavelength range of 390 to 550 nm, which is attributed to the π → π* electronic transitions of the amino-4-nitroazobenzene chromophore. scielo.br this compound is expected to have a similar absorption profile due to its analogous chromophoric system.

The maximum absorption wavelength (λmax) of this compound can be influenced by the solvent environment. researchgate.net Studies have shown that the solubility of the dye, and consequently its absorption intensity, is dependent on the presence of dispersants. scielo.br The photostability of disperse dyes is another important aspect investigated using these techniques, often in conjunction with other analytical methods. capes.gov.br

Chromatographic Techniques (HPLC/UHPLC) for Separation and Research Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for separating this compound from other components in a mixture and for assessing its purity. These techniques are widely used in the analysis of disperse dyes in various matrices, including textiles. researchgate.netlcms.cz

Methods based on HPLC and UHPLC coupled with detectors like Photodiode Array (PDA) and mass spectrometry (MS) allow for the quantification and identification of this compound and its potential impurities. lcms.czwaters.com For example, a study on the hydrolysis of C.I. This compound under alkaline conditions utilized HPLC to monitor the changes in the percentage of peak area of each component over time. researchgate.net This demonstrates the power of HPLC in studying the degradation and transformation of the dye. researchgate.net The development of UHPLC methods has enabled faster analysis times and improved resolution compared to traditional HPLC. labrulez.com

X-Ray Diffraction (XRD) and Crystallographic Studies on Solid-State Behavior

X-Ray Diffraction (XRD) is a key technique for investigating the solid-state properties of this compound, such as its crystallinity and crystal structure. While specific crystallographic data for this compound was not found in the search results, the application of XRD to similar disperse dyes has been reported. For instance, XRD analysis has been used to characterize different crystal modifications of disperse dyes and to study their influence on dyeing behavior. researchgate.net The diffraction pattern obtained from XRD can reveal whether the dye exists in a crystalline or amorphous state and can provide information about the arrangement of molecules in the crystal lattice. mdpi.com

Thermogravimetric Analysis (TGA) in Material Stability Research

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of this compound. torontech.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. torontech.com This analysis can determine the decomposition temperature of the dye and provide insights into its thermal degradation process. scribd.com The thermal stability of disperse dyes is an important factor in their application, particularly in dyeing processes that involve high temperatures. uni-saarland.demdpi.com TGA has been used to demonstrate the enhanced thermal stability of metal complexes of dyes compared to the parent dye. researchgate.net

Table 2: List of Compound Names

Compound Name
This compound
6-Nitrobenzo[d]thiazol-2-amine
N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine
Disperse Red 1
Disperse Blue 1
Disperse Blue 3
Disperse Blue 35
Disperse Blue 106
Disperse Blue 124
Disperse Orange 1
Disperse Orange 3
Disperse Orange 37
Disperse Yellow 3
Disperse Red 17
Disperse Red 167:1
Disperse Yellow 54
Disperse Red 60
Disperse Blue 367
Disperse Orange 30
Rhodamine B
Coumarin 6
Dimethyl sulfoxide (B87167) (DMSO)
Acetonitrile
Methanol
Formic acid
Ammonium acetate
Quinoline-d₇
3-nitroaniline-d₄
4-nitroaniline-¹⁵N₂
Sudan-I-d₅
1-chloro-2,4-dinitrobenzene (2,4-DNCB)
Formaldehyde
Benzoic acid
Benzophenone
Phenanthrene
Acetamide
Silver nitrate (B79036) (AgNO₃)
Silver (Ag)
Nitrogen (N₂)
Nitric oxide (NO)
Oxygen (O₂)
Titanium dioxide (TiO₂)
Aluminum-magnesium hydroxycarbonate
Molybdenum nitride (δ-MoN, Mo₅N₆, γ-Mo₂N)
Cobalt molybdenum nitride (Co₀.₆Mo₁.₄N₂)
Potassium chloride (KCl)
Sulfuric acid (H₂SO₄)

Computational Chemistry and Theoretical Modeling of Disperse Red 177

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of dye molecules like Disperse Red 177. researchgate.net DFT is a computational method used to investigate the electronic structure of many-body systems. researchgate.netroyalsocietypublishing.org These calculations can determine the optimized molecular geometry and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO levels (the HOMO-LUMO gap) is a critical parameter, as it correlates with the molecule's excitation energy and, consequently, its color. sciencepublishinggroup.com For azo dyes, theoretical calculations using methods like DFT and Time-Dependent DFT (TD-DFT) can predict electronic absorption spectra, which includes the maximum absorption wavelength (λmax), excitation energies, and oscillator strength. sciencepublishinggroup.comdergipark.org.tr Studies on similar azo disperse dyes show that the electronic properties and absorption spectra are heavily influenced by the interplay between electron-donating and electron-accepting groups within the molecule's structure. dergipark.org.trunesp.br The nitro group (-NO2) and the benzothiazole (B30560) ring in this compound act as strong electron-accepting moieties, while the substituted amino group serves as the electron donor. colorfuldyes.comworlddyevariety.com This intramolecular charge transfer character is fundamental to its color properties. researchgate.net

NBO (Natural Bond Orbital) analysis can further detail the charge transfer between localized bonds and lone pairs. researchgate.net Such theoretical studies provide a framework for understanding how structural modifications could tune the dye's color and reactivity. sciencepublishinggroup.com

Table 1: Predicted Electronic Properties of Azo Dyes from Theoretical Calculations Note: This table presents typical data obtained from DFT calculations for related azo dyes, illustrating the type of information generated for compounds like this compound.

Property Typical Calculated Value Range Significance
HOMO Energy -6.0 to -5.0 eV Relates to electron-donating ability
LUMO Energy -3.0 to -2.0 eV Relates to electron-accepting ability
HOMO-LUMO Gap (Egap) 1.7 to 2.2 eV Correlates with dye color and reactivity sciencepublishinggroup.com
Maximum Absorption (λmax) 430 to 755 nm Determines the perceived color sciencepublishinggroup.comresearchgate.net
Dipole Moment (μ) Varies Influences solubility and intermolecular interactions

Molecular Dynamics Simulations: Intermolecular Interactions with Polymeric Substrates

Molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules, providing a dynamic picture of the interactions between the dye and a polymer substrate, such as polyester (B1180765) (polyethylene terephthalate, or PET). researchgate.net Dyeing polyester with disperse dyes involves the diffusion of individual dye molecules from the dyeing medium into the amorphous regions of the polymer. mdpi.com

The affinity between this compound and polyester fibers is governed by non-covalent intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonds. researchgate.net MD simulations can model these interactions at an atomic level. researchgate.net For example, simulations can investigate the interaction energy between the dye molecule and the polymer chains. Studies have shown that during dyeing at high temperatures, the polyester chains become more mobile, increasing the amorphous regions and allowing more dye molecules to be adsorbed. researchgate.net

Simulations can also clarify the role of dyeing media. In non-aqueous systems like liquid paraffin (B1166041) or silicone-based solvents, MD simulations help confirm that the fundamental adsorption and diffusion mechanisms are similar to those in water-based systems. researchgate.netmdpi.com These models can validate experimental findings on dyeing thermodynamics and kinetics, such as adsorption isotherms and diffusion coefficients. researchgate.net By simulating the dye-fiber system, researchers can understand how factors like temperature and the presence of dispersants affect the dye's penetration and distribution within the fiber matrix. mdpi.comresearchgate.net

Structure-Property Relationships: Theoretical Insights into Chromophoric Behavior

The chromophoric behavior of this compound—its ability to absorb light in the visible spectrum—is directly linked to its molecular structure. p2infohouse.org this compound is a monoazo dye, where the azo group (-N=N-) connected to aromatic systems forms the primary chromophore. worlddyevariety.com The color of the dye is modulated by auxochromes, which are functional groups attached to the chromophore that modify its light-absorbing properties. unesp.br

In this compound, the key structural components influencing its color are:

The Azo Chromophore: The delocalized π-electron system across the azo bridge is responsible for the light absorption.

Electron-Withdrawing Group: The 6-nitrobenzo[d]thiazol-2-amine component contains a strong electron-withdrawing nitro group. worlddyevariety.com

Electron-Donating Group: The N-(2-cyanoethyl)-N-(2-acetoxyethyl)benzeneamine coupling component acts as a potent electron donor. worlddyevariety.com

This donor-acceptor (D-π-A) structure facilitates a strong intramolecular charge transfer (ICT) upon light absorption, which is characteristic of many modern synthetic dyes. researchgate.net Computational studies can quantify how these groups affect the electronic transitions. For instance, theoretical calculations on similar dyes have shown that protonation of a nitrogen atom in the azo group can drastically alter the absorption properties by enhancing the donor-acceptor interplay. researchgate.net The maximum absorption wavelength (λmax) of this compound is around 520 nm. mdpi.com Theoretical models can correlate this λmax value with the calculated HOMO-LUMO energy gap, providing a predictive tool for designing new dyes with specific desired colors. sciencepublishinggroup.com

Predictive Modeling of Molecular Aggregation and Dispersion Phenomena

In dyeing processes, disperse dyes like this compound, which have low water solubility, exist as fine dispersions. hermetachem.comcanada.ca The state of the dye in the dyebath—whether as single molecules or as aggregates—is crucial for dyeing efficiency and quality. researchgate.net Molecular aggregation can lead to uneven dyeing and lower color yield.

Predictive modeling can be used to understand and forecast these aggregation and dispersion phenomena. Molecular dynamics simulations can model the self-association of dye molecules in a solvent and the interaction of these molecules with dispersants. researchgate.netresearchgate.net For instance, a study on the effect of different dispersants (NNO and MF) on this compound in a silicone solvent system showed that the dispersants alter the equilibrium between the molecular and aggregated states of the dye. mdpi.com The solubility of this compound was found to be inversely proportional to dye exhaustion on the fabric; as solubility in the dyeing medium decreased with the addition of one type of dispersant, dye uptake by the polyester fabric increased. mdpi.comsemanticscholar.org

Computational models, including AI/ML techniques, are increasingly used to predict the aggregation propensity of small organic molecules based on their molecular descriptors. nih.gov Descriptors such as hydrophobicity, molecular weight, and the fraction of sp3 carbon atoms can be used to build models that discriminate between aggregating and non-aggregating molecules. nih.gov Such predictive tools can help in the design and selection of dispersants and dyeing auxiliaries that optimize dye dispersion and prevent the formation of large aggregates, ensuring level and efficient dyeing. researchgate.netpolito.it

Interactions with Polymeric Substrates: Mechanistic and Thermodynamic Aspects

Adsorption and Diffusion Mechanisms on Synthetic Fibers (e.g., Polyester (B1180765), Cellulose (B213188) Acetate)

Disperse dyes, including Disperse Red 177, are non-ionic compounds with limited solubility in water, a characteristic that makes them suitable for hydrophobic fibers like polyester and cellulose acetate (B1210297). scispace.comchemrxiv.org The dyeing process is not based on the formation of chemical bonds but rather on the diffusion and dissolution of the dye within the fiber matrix, a mechanism often referred to as the "solid solution theory". colorfuldyes.com The process generally follows three steps:

Diffusion of dye molecules from the aqueous dispersion to the fiber surface. colorfuldyes.com

Adsorption of the dye onto the fiber surface. colorfuldyes.com

Diffusion of the dye from the surface into the amorphous regions of the fiber. colorfuldyes.com

The rate of dyeing for polyester is significantly influenced by temperature. Below 100°C, the dyeing rate for polyester is substantially slower—reportedly 700 to 1000 times slower—than for secondary cellulose acetate with the same dyes. scispace.com This is attributed to the compact and crystalline structure of polyester fibers. diva-portal.org

Research on polyester/cotton blends dyed in non-aqueous media revealed that at lower temperatures, this compound shows a greater affinity for cotton fibers. researchgate.netresearchgate.net However, as the temperature rises, the polymer chains in the polyester become more mobile, increasing the size of amorphous regions and facilitating greater adsorption of the dye. researchgate.netresearchgate.net Sorption isotherm studies for similar disperse dyes on polyester and secondary cellulose acetate show a deviation from simple Nernst behavior, fitting a dual-sorption model that combines Nernst-type partitioning and Langmuir-type sorption. researchgate.netjst.go.jp

The physical structure of the polymer substrate is a critical factor in the dyeing process. Polyester fibers, such as Poly(ethylene terephthalate) (PET), are semi-crystalline, and their high crystallinity makes it difficult for dye molecules to penetrate the fiber structure, especially at temperatures below the glass transition temperature (Tg). diva-portal.orgdiva-portal.org The dyeing process must be carried out at elevated temperatures (typically above 100°C) to increase the mobility of the polymer chains within the amorphous regions, which allows the dye molecules to diffuse in. scispace.comdiva-portal.org

Studies have shown that the dyeing process itself can induce further crystallization in PET fibers. diva-portal.org Conversely, modifications that decrease a polymer's crystallinity can enhance dye uptake. For instance, creating blends of polypropylene (B1209903) (PP) with PET has been shown to reduce the crystallinity of the PP, leading to an improved ability to be dyed with disperse dyes. Similarly, acetate fibers vary in their dyeability based on their degree of acetylation and resulting crystallinity; the more crystalline triacetate is more difficult to dye than the diacetate form. nicc.fgov.be

The retention of this compound within the fiber is governed by relatively weak intermolecular forces, as it does not form covalent bonds with the polymer. researchgate.netwikipedia.org The primary forces at play between non-ionic disperse dyes and hydrophobic fibers like polyester are:

Van der Waals forces (Dispersion forces): These are the predominant interactions, arising from temporary fluctuations in electron density in the dye and polymer molecules. researchgate.netwikipedia.orgcolourinn.in

Dipole-dipole interactions: These occur between the permanent dipoles present in the polar dye molecules and the polymer chains. researchgate.netwikipedia.org

Hydrogen bonds: These can form between suitable functional groups on the dye molecule (such as –NH2 or –OH groups) and groups on the polymer chain (like the carbonyl oxygen in polyester). researchgate.net

A computational chemistry analysis of this compound revealed that its terminal N-acetoxyethyl group can engage in a stronger electrostatic interaction with the hydroxyl groups of cotton compared to other disperse dyes with different terminal groups. nih.gov For polyester and cellulose acetate, the affinity is primarily driven by van der Waals forces and hydrophobic interactions, following the "like dissolves like" principle. unam.mx

Influence of Fiber Morphology and Crystallinity

Thermodynamics of Dye-Substrate Interaction (e.g., Gibbs Free Energy of Adsorption)

The thermodynamics of dyeing provide insight into the spontaneity and energy changes associated with the transfer of dye from the dyebath to the fiber. Key thermodynamic parameters include the standard affinity (Δμ° or Gibbs free energy of adsorption, ΔG°), enthalpy of dyeing (ΔH°), and entropy of dyeing (ΔS°). austinpublishinggroup.com A negative ΔG° value indicates a spontaneous adsorption process. kiche.or.krmdpi.com

For disperse dyes on polyester, the adsorption process is generally found to be exothermic, meaning it releases heat (negative ΔH°). researchgate.netbioline.org.br This implies that dye uptake is favored at lower temperatures from a purely enthalpic standpoint, though kinetic barriers at low temperatures necessitate the use of heat.

A comparative thermodynamic analysis in a non-aqueous medium found that the Gibbs free energy of adsorption for C.I. Disperse Red 145 onto cotton was higher than that of C.I. This compound. nih.gov This suggests a weaker driving force for the adsorption of this compound on cotton under those specific conditions. nih.gov Furthermore, studies on this compound have shown that as temperature increases, its affinity for the cotton component in a blend decreases, which helps to reduce staining during the polyester dyeing phase. researchgate.netx-mol.net The equilibrium adsorption of this compound on cotton fibers has been observed to follow a Freundlich-type isotherm. researchgate.netresearchgate.netx-mol.net

Influence of Dispersants and Accelerants on Dye-Substrate Partitioning and Solubility in Research Systems

Dispersants and accelerants are crucial auxiliaries in disperse dyeing systems. Dispersants ensure that the sparingly soluble dye remains in a fine, stable dispersion, while accelerants (also known as carriers) can enhance the rate of dye diffusion into the fiber. dyestuffscn.commdpi.com

A 2023 study investigating the dyeing of polyester with this compound in a silicone waterless (D5 solvent) system provided detailed insights into the role of these agents. mdpi.comresearchgate.net The study compared two homologous naphthalenesulfonic acid-based dispersants, NNO and MF.

Effect of Dispersants: The addition of dispersant NNO was found to decrease the solubility of this compound in the silicone solvent. mdpi.comnih.gov This shift in partitioning equilibrium, favoring the dye's solid state over being dissolved in the solvent, led to a higher dye exhaustion rate on the polyester fabric. mdpi.comresearchgate.net Conversely, the dispersant MF increased the dye's solubility in the silicone solvent, resulting in a lower exhaustion rate. researchgate.netmdpi.comnih.gov This demonstrates that in this system, dye exhaustion is inversely proportional to its solubility in the dyeing medium. researchgate.net

Effect of Accelerants: In the same silicone solvent system, the addition of an accelerant was also found to decrease the solubility of this compound. mdpi.comresearchgate.net Research showed that dye solubility is inversely proportional to the final color yield (K/S value) and the total dye uptake. mdpi.comresearchgate.net The accelerant improves dye uptake not only by altering its solubility but also by swelling the PET fiber, making it more accessible to dye molecules. mdpi.comresearchgate.net

Table 1: Effect of Dispersants on this compound Solubility and Exhaustion in a Silicone Solvent System. researchgate.netmdpi.comresearchgate.netnih.gov
Dispersant TypeDosage (% o.w.f.)Solubility in Silicone Solvent (g/L)Dye Exhaustion (%)Final K/S Value
None00.05290.1414.26
NNO1.20.03994.1814.73
MF1.20.06282.6114.01

Investigation of Dye Aggregation and Dispersion Stability in Solution and on Substrates

The stability of the dye dispersion is paramount for achieving level and speck-free dyeing. Disperse dyes are milled into fine particles, typically with an average size of 0.5 to 1 micron, and formulated with dispersing agents. dyestuffscn.com These agents, often anionic surfactants, surround the dye particles, preventing them from aggregating or agglomerating through mechanisms like electrostatic repulsion. dyestuffscn.com

Dispersion stability can be compromised by several factors, including poor dye quality, excessively high temperatures, improper pH, or the presence of certain electrolytes or impurities. dyestuffscn.com Instability leads to the growth of dye particles through recrystallization or flocculation, which can cause color spots, uneven dyeing, and slower coloration. dyestuffscn.com

In a silicone solvent dyeing system, it was noted that this compound exists in an equilibrium between a molecularly dissolved state and an aggregated state. researchgate.net The addition of a dispersant influences this equilibrium. researchgate.net The stability of a dispersion is a dynamic state where repulsive forces between particles overcome attractive forces. emerald.com Destabilization can occur through various processes, including sedimentation (for denser particles), creaming, coalescence (particle fusion), and aggregation (particle clustering). dataphysics-instruments.com The process of aggregation is often reversible, whereas flocculation can be irreversible. dyestuffscn.com

Environmental Fate and Degradation Mechanisms: Chemical Pathways

Hydrolytic Degradation Pathways under Varied Chemical Conditions

Hydrolysis is a key chemical process that can lead to the degradation of disperse dyes, particularly under specific pH conditions. The stability of Disperse Red 177 is influenced by the acidity or alkalinity of its aqueous environment. While many disperse dyes are relatively stable in neutral or acidic solutions, their ester and cyano groups can be susceptible to hydrolysis under alkaline conditions. colorfuldyes.comacs.org

Research into the behavior of this compound under alkaline conditions has elucidated a specific hydrolytic degradation route. researchgate.net When subjected to an alkaline environment, the dye (identified as compound I) undergoes hydrolysis, leading to the formation of two primary degradation products (compounds II and III). researchgate.net This transformation is driven by the chemical breakdown of the dye molecule. The proposed pathway involves the hydrolysis of the ester group in the side chain of the this compound molecule. researchgate.net

High-performance liquid chromatography (HPLC) analysis has been used to monitor the progression of this reaction over time, showing a decrease in the concentration of the parent dye and a corresponding increase in its hydrolysis products. researchgate.net Mass spectrometry (MS) confirms the identities of these resulting compounds. researchgate.net This susceptibility to alkaline hydrolysis is a critical factor in the dye's stability, particularly in industrial processes like dyeing and wastewater treatment where alkaline agents may be used. acs.org

Table 1: Hydrolytic Degradation of this compound under Alkaline Conditions

Initial CompoundConditionDegradation ProductsAnalytical MethodReference
This compound (Compound I)Alkaline SolutionCompound II & Compound IIIHPLC-MS researchgate.net

This interactive table summarizes the hydrolytic degradation pathway of this compound. Clicking on the reference provides access to the detailed study.

Photolytic and Advanced Oxidation Process Research

The degradation of this compound can be significantly accelerated by photolytic methods and Advanced Oxidation Processes (AOPs). These technologies utilize highly reactive species, primarily hydroxyl radicals (•OH), to break down complex organic molecules into simpler, less harmful substances. nih.govresearchgate.net

Photolytic Degradation: Research on the azo dye Disperse Red 1, a structural analogue, demonstrates the efficacy of photocatalysis. nih.gov In a study using titanium dioxide (TiO₂) as a photocatalyst under UV light, the degradation of the dye was significantly enhanced. nih.gov The process efficiency is influenced by factors such as the crystalline form of the TiO₂ and the presence of additives like hydrogen peroxide (H₂O₂), which can further promote the generation of hydroxyl radicals. nih.govmdpi.com However, the presence of surfactants can sometimes hinder degradation by incorporating the dye into micelles, making it less accessible to the reactive radicals at the photocatalyst's surface. nih.gov

Advanced Oxidation Processes (AOPs): AOPs are considered highly effective for treating wastewater containing synthetic dyes. nih.govgnest.org Common AOPs include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide and iron ions (Fe²⁺) to generate powerful hydroxyl radicals. nih.govresearchgate.net The photo-Fenton process is enhanced by UV light and has shown high efficiency in color and dissolved organic carbon removal for various dyes. mdpi.com

Ozonation: Ozone (O₃) is a strong oxidant that can directly degrade dye molecules. gnest.org Studies on various disperse dyes show that ozonation is highly effective, particularly at alkaline pH, achieving significant reductions in color and Chemical Oxygen Demand (COD). gnest.org

These processes work by attacking the chromophoric azo bond (–N=N–) and aromatic rings of the dye molecule, leading to its decolorization and mineralization. nih.gov

Table 2: Overview of Advanced Oxidation Processes (AOPs) for Dye Degradation

AOP MethodOxidizing Agent(s)Key FeaturesReference
TiO₂ Photocatalysis Hydroxyl Radicals (•OH) generated by UV/TiO₂Effective for azo dyes; influenced by catalyst form and additives. nih.gov
Fenton Process Hydroxyl Radicals (•OH) from H₂O₂/Fe²⁺Rapid generation of radicals for efficient degradation. nih.govresearchgate.net
Ozonation Ozone (O₃), Hydroxyl Radicals (•OH)Highly effective for color and COD removal, especially at alkaline pH. gnest.org

This interactive table provides a summary of relevant AOPs. Further details can be explored by clicking on the references.

Biotransformation Mechanisms: Microbial Chemical Alterations

Microbial degradation offers an eco-friendly and cost-effective approach to breaking down synthetic dyes like this compound. ijcmas.com This biotransformation relies on the metabolic activity of various microorganisms, such as bacteria and fungi, which can decolorize and degrade azo dyes under both anaerobic and aerobic conditions. ijcmas.comcanada.ca

The primary mechanism for the microbial breakdown of azo dyes is the reductive cleavage of the azo bond (–N=N–). canada.ca This step is typically carried out by enzymes known as azoreductases under anaerobic or low-oxygen conditions. ijcmas.com The cleavage of the azo bond results in the formation of intermediate aromatic amines, which are often colorless but may still pose an environmental concern. canada.ca

Following the initial reductive step, these aromatic amines can be further degraded, often under aerobic conditions, by other microbial enzymes like laccases and peroxidases. ijcmas.com These enzymes facilitate the oxidation and cleavage of the aromatic rings, leading to the mineralization of the dye into simpler molecules like CO₂, water, and inorganic ions. researchgate.net The use of microbial consortia, containing different species with varied enzymatic capabilities, can be particularly effective in achieving complete degradation. researchgate.net

Table 3: Key Enzymes in the Biotransformation of Azo Dyes

EnzymeMicrobial SourceDegradation StepActionReference
Azoreductase BacteriaAnaerobicReductive cleavage of the azo bond (–N=N–) to form aromatic amines. ijcmas.com
Laccase Fungi (e.g., Pleurotus sajor-caju)AerobicNon-specific oxidation of phenolic compounds and aromatic amines. ijcmas.comresearchgate.net
Peroxidases Fungi, PlantsAerobicOxidation of a wide range of organic compounds, including aromatic amines. ijcmas.comresearchgate.net

This interactive table details the enzymes involved in microbial dye degradation. Clicking on the references will provide more in-depth information.

Sorption and Transport Phenomena in Environmental Matrices: Chemical Fate Studies

The environmental fate of this compound, including its distribution and mobility in ecosystems, is largely determined by its physical and chemical properties and its interactions with environmental matrices like soil and sediment. canada.ca As a disperse dye, it is characterized by low water solubility and a hydrophobic nature. canada.cacolorfuldyes.com

Key properties influencing its environmental transport include:

Octanol-Water Partition Coefficient (log Kₒw): this compound has a moderate to high log Kₒw value, estimated at 4.1. canada.ca This indicates a strong tendency to partition from water into organic phases, such as soil organic matter and lipids in aquatic organisms.

Water Solubility: Azo disperse dyes generally have very low solubility in water (often less than 1 mg/L). canada.ca This property limits their mobility in aqueous systems but increases their likelihood of adsorbing to solid particles.

Sorption: Due to its hydrophobicity, this compound is expected to have a strong affinity for soil and sediment. This sorption process reduces its concentration in the water column but leads to its accumulation in benthic zones and terrestrial environments. canada.ca

Once in soil or sediment, this compound is expected to be persistent under aerobic conditions. canada.ca However, under anaerobic conditions, which are common in buried sediments, it can undergo reductive biotransformation. canada.ca Its low vapor pressure suggests that transport through the atmosphere is not a significant environmental pathway. canada.ca

Table 4: Environmental Fate Properties of this compound and Related Azo Dyes

PropertyValue/CharacteristicImplication for Environmental FateReference
Log Kₒw 4.1 (for this compound)High potential for sorption to soil, sediment, and biota. canada.ca
Water Solubility Low (<1 mg/L for azo disperse dyes)Limited mobility in water; prone to partitioning to solid phases. canada.ca
Vapor Pressure Very low (1.55 × 10⁻¹³ mmHg, estimated)Negligible volatilization from water or soil surfaces. canada.ca
Persistence Persistent under aerobic conditions; degrades under anaerobic conditions.Long half-life in oxygenated environments; potential for anaerobic breakdown in sediments. canada.ca

This interactive table summarizes the key properties governing the environmental fate of this compound. More data can be found in the cited government assessment.

Development of Research Methodologies for Degradation Product Analysis

The identification and quantification of this compound and its degradation products in complex environmental or biological samples require sophisticated analytical techniques. The development of robust methodologies is essential for monitoring its fate, understanding transformation pathways, and assessing potential risks.

The primary analytical methods employed include chromatographic separation coupled with sensitive detection techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for analyzing disperse dyes. It is often coupled with Diode Array Detection (DAD) or Ultraviolet-Visible (UV-Vis) spectroscopy for quantification. mdpi.com Reverse-phase HPLC is commonly used to separate the hydrophobic dye from more polar degradation products. researchgate.netojp.gov

Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides definitive structural information for identifying unknown degradation products. nih.gov Techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, allow for precise mass measurements and fragmentation analysis, leading to confident compound identification. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing more volatile degradation products, such as the aromatic amines that can result from the reductive cleavage of the azo bond. nih.gov

Advanced Chromatography: Newer methods like Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) coupled with MS/MS have been developed for the rapid and simultaneous analysis of multiple disperse dyes. researchgate.net For highly complex samples, Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers exceptionally high resolution and mass accuracy, enabling detailed characterization of metabolomes and degradomes. nih.gov

Sample preparation is a critical step, often involving liquid-solvent extraction from matrices like textiles, soil, or water, followed by concentration and filtration before instrumental analysis. nih.govresearchgate.net

Table 5: Analytical Methodologies for the Analysis of this compound and its Degradation Products

Analytical TechniqueApplicationAdvantagesReference
HPLC-DAD/UV Quantification of the parent dye and major degradation products.Robust, widely available, good for quantitative analysis. mdpi.com
LC-MS/MS Identification and quantification of trace-level degradation products.High sensitivity and selectivity; provides structural information. mdpi.comnih.gov
GC-MS Analysis of volatile and semi-volatile products (e.g., aromatic amines).Excellent for identifying smaller, volatile breakdown compounds. nih.gov
UHPSFC-MS/MS Rapid, simultaneous analysis of multiple disperse dyes.Faster analysis times and reduced solvent consumption compared to HPLC. researchgate.net
LC-HRMS (TOF, Orbitrap, FT-ICR) High-confidence identification of unknown metabolites and products.Extremely high mass accuracy and resolution for complex mixture analysis. nih.govnih.gov

This interactive table outlines the primary analytical methods used in the study of this compound. Clicking the references will lead to detailed methodological papers.

Emerging Research Methodologies and Advanced Applications

In-Situ Spectroscopic Techniques for Real-Time Interaction Studies

The dynamic nature of dyeing processes and other chemical interactions necessitates analytical methods that can monitor changes as they happen. In-situ spectroscopic techniques are invaluable for this purpose, providing real-time data on the state of the dye and its environment without the need for sample extraction.

UV-Visible (UV-Vis) Spectrophotometry : This technique is widely used for the real-time monitoring of dye concentration in solutions. mdpi.comgov.nl.ca An apparatus for in-situ monitoring can be designed by interfacing a spectrophotometer with an electrochemical cell or reaction vessel, allowing for the continuous measurement of the dye's absorption spectrum. rsc.orgresearchgate.netresearchgate.net This setup is effective for optimizing processes like electrochemical dye degradation, where the rate of decolorization can be precisely tracked by observing the decrease in the dye's characteristic absorption peak. rsc.orgresearchgate.net Such studies help in determining the optimal conditions, including current density and catalyst loading, for efficient processing. rsc.org

Raman Spectroscopy : As a non-destructive technique that provides detailed molecular "fingerprints," Raman spectroscopy is particularly useful for studying the structural changes of dyes in real-time. capes.gov.br In-situ Raman measurements can be performed at different temperatures to analyze the molecular structure transformations of dyes. For instance, in studies of thermochromic dyes, Raman spectroscopy has been used to identify changes in quinone and C=N structures as the temperature changes, revealing the mechanism behind the color change. mdpi.com For disperse dyes on polyester (B1180765), the Raman spectrum results from a combination of spectral signatures from both the fiber material and the dye, with the dye often having a predominant effect. iranarze.ir This allows for the characterization of the dye directly on the fabric surface. iranarze.ir The use of different laser excitation wavelengths (e.g., 514 nm, 633 nm, 785 nm) can be optimized to obtain the best quality spectra for dyed polyester fibers. nih.govmdpi.com

These in-situ methods provide a deeper understanding of the dye's behavior during application, leading to more efficient and controlled processes.

Microscopic Characterization of Dye-Material Interfaces (e.g., SEM)

Understanding the physical interaction between Disperse Red 177 and the material it is applied to is crucial for optimizing dyeing performance and developing new applications. High-resolution microscopy techniques, particularly Scanning Electron Microscopy (SEM), are used to visualize the surface morphology of the dye-material interface.

SEM analysis provides direct visual evidence of how the dye is distributed on a substrate, such as polyester fibers. emerald.com By comparing images of undyed fibers with dyed fibers, researchers can assess the uniformity of the dye application and observe the attachment of dye particles to the filaments. emerald.comrsc.org For example, studies comparing polyester fabrics dyed under normal conditions versus those dyed with nano-sized dye particles have used SEM to show that the nano-dye is more uniformly integrated with the surface of the polyester fabric.

Furthermore, SEM coupled with Energy-Dispersive X-ray (EDX) analysis can be used to investigate the elemental composition of the surface. researchgate.netpocketdentistry.com This is useful for studying the interaction of the dye with other materials or coatings on the fiber surface and can help in understanding the degradation mechanisms of dyed textiles. researchgate.netscispace.com The morphological information from SEM helps correlate dyeing parameters with the physical outcome on the fiber, aiding in the development of more effective and even dyeing methods. scirp.org

Integration into Advanced Functional Materials: Optoelectronic and Sensor Research (non-biological)

The molecular structure of this compound, which features an azo chromophore (a molecule with a -N=N- double bond), makes it a candidate for integration into advanced functional materials. Azo chromophores are known for their unique photochemical properties and are extensively studied for applications in optics and electronics. mcgill.caspringerprofessional.de

Non-Linear Optical (NLO) Materials : Azo dyes are a significant class of organic dyes investigated for optoelectronic applications due to their unique properties. diva-portal.orgresearchgate.net Materials containing azo chromophores can exhibit a strong third-order non-linear optical (NLO) response. researchgate.networldscientific.com This property is crucial for applications in optical data storage, optical computing, and telecommunications. Research on related disperse dyes, such as Disperse Red 1 and Disperse Red 277, has demonstrated their potential as NLO materials. researchgate.netresearchgate.net The NLO properties arise from the push-pull electronic structure of the molecule, where electron-donating and electron-accepting groups are connected through a π-conjugated system, a feature present in this compound. Theoretical and experimental studies, like the Z-scan technique, are used to measure the NLO coefficients. researchgate.net

Photoswitchable Materials : The core azobenzene (B91143) group in dyes like this compound can undergo a reversible trans-cis isomerization when exposed to light of specific wavelengths. mcgill.caspringerprofessional.de This photoswitching capability allows for the light-induced modulation of material properties. mcgill.ca This effect can be harnessed to create light-activated actuators, photoswitchable surfaces, and optical data storage media. springerprofessional.de

Sensors and Optoelectronics : Azo dyes have been explored as sensitizers in dye-sensitized solar cells (DSSCs) and as components in other optoelectronic devices. diva-portal.orgresearchgate.netresearchgate.netacs.org Their ability to absorb light in the visible spectrum and participate in electron transfer processes makes them suitable for such applications. researchgate.net While research has often focused on azo dyes with specific anchoring groups like carboxylate or pyridyl to bind to semiconductor surfaces (e.g., TiO2), the fundamental chromophore structure of this compound suggests its potential in this area of research. researchgate.netacs.org

The integration of this compound and similar azo dyes into polymeric or glassy matrices allows for the fabrication of thin films with these advanced optical and electronic functionalities. mcgill.caacs.org

Development of Dispersant-Free Dye Systems: Mechanistic and Efficiency Studies

Traditional disperse dyeing of polyester requires dispersants to create a stable aqueous dispersion of the non-ionic dye particles. However, these auxiliaries contribute to wastewater pollution. Consequently, significant research is focused on developing dispersant-free or eco-friendlier dyeing systems.

Silicone Waterless Dyeing Systems : One emerging alternative is the use of a silicone solvent as the dyeing medium. A study on this compound in a silicone waterless system investigated the role of dispersants (NNO and MF) on dyeing performance. researchgate.net It was found that the exhaustion of the dye was inversely proportional to its solubility in the silicone solvent. researchgate.net Adding a dispersant with higher hydrophilicity, like NNO, decreased the dye's solubility in the silicone, thereby improving the dye uptake by the polyester fabric. researchgate.net This demonstrates that in such systems, the function of the "dispersant" is mechanistically different from that in water, acting more as a solubility modifier.

The table below summarizes the effect of dispersant concentration on the solubility and exhaustion of this compound in a silicone solvent system.

Dispersant TypeDispersant Conc. (% o.w.f)Solubility (g/L)Exhaustion (%)Final K/S Value
None0.00.05290.7314.77
NNO1.20.03994.1814.73
MF1.2>0.06282.6114.01
  • Dispersant-Free Dyes : Another approach involves modifying the dye molecule itself to make it self-dispersing, for example, by incorporating polyethylene (B3416737) oxide chains. This eliminates the need for external dispersing agents, leading to a more eco-friendly dyeing process that can produce excellent levelness and fastness properties. researchgate.net
  • These studies highlight a shift towards more sustainable dyeing technologies, focusing on both the medium and the dye chemistry to reduce environmental impact without compromising quality.

    Future Research Directions and Interdisciplinary Opportunities

    Integration of Artificial Intelligence and Machine Learning in Dye Design and Property Prediction

    The design and development of new dyes have traditionally been a resource-intensive process, relying heavily on empirical experimentation. However, the advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field. By leveraging computational power, researchers can now predict the properties of novel dye molecules with remarkable accuracy, significantly reducing the time and cost associated with laboratory synthesis and testing. nih.govaip.org

    For azo dyes like Disperse Red 177, AI and ML algorithms can be trained on vast datasets of existing dye structures and their corresponding properties. p2infohouse.orgresearchgate.net These models can learn the complex relationships between molecular features and performance characteristics such as color, lightfastness, and dyeing efficiency. chemrxiv.orgacs.org For instance, machine learning models, like the Quadratic Support Vector Machine (QSVM), have demonstrated high accuracy in predicting the absorption and emission wavelengths of organic dyes. nih.gov This predictive capability allows for the high-throughput virtual screening of thousands of potential dye candidates, identifying those with the most promising properties for specific applications. chemrxiv.orgacs.org

    Furthermore, AI can assist in understanding and predicting the toxicological profiles of dyes, a critical aspect of modern chemical design. p2infohouse.org By identifying structural motifs associated with mutagenicity or other adverse effects, researchers can design safer and more environmentally benign alternatives to existing dyes. p2infohouse.org The integration of fuzzy logic and neural networks is also being explored to handle the inherent uncertainties in structure-activity relationships, leading to more robust and reliable predictive models. p2infohouse.org

    Table 1: Application of AI/ML in Dye Development

    AI/ML Technique Application in Dye Development Potential Benefit for this compound Analogues
    Machine Learning (e.g., QSVM, GBRT) Predict photophysical properties (absorption/emission wavelengths, quantum yield). nih.gov Rapidly screen new structures for desired color and fluorescence properties.
    Neural Networks Classify dyes based on properties like toxicity or mutagenicity. p2infohouse.org Design safer dyes by avoiding structural features linked to adverse effects.
    Genetic Algorithms Optimize molecular structures for desired performance characteristics. p2infohouse.org Systematically explore chemical space to discover novel high-performance red dyes.

    | Fuzzy Logic | Handle uncertainty and incomplete data in structure-property relationships. p2infohouse.org | Improve the reliability of predictions for complex dye systems. |

    Exploration of Novel Chromophore Systems and Structural Modifications

    The heart of any dye is its chromophore, the part of the molecule responsible for absorbing and reflecting light. While the azo group is a well-established and versatile chromophore, there is ongoing research into novel systems to achieve unique colors and improved performance. sdc.org.uk For red disperse dyes, the development of benzodifuranone-based chromophores represents a significant recent advancement. sdc.org.uk These systems offer brilliant red shades and have the unique advantage of being readily clearable with alkali treatments, a desirable property in polyester (B1180765) dyeing. sdc.org.uk

    In the context of this compound, which features a benzothiazole-based azo chromophore, future research could explore a variety of structural modifications to enhance its properties. worlddyevariety.comrsc.org This could involve the introduction of different substituent groups onto the aromatic rings to fine-tune the color, improve lightfastness, or increase the molar extinction coefficient. For example, the strategic placement of electron-donating or electron-withdrawing groups can shift the absorption maximum of the dye, leading to different shades of red. emerald.com

    Moreover, the synthesis of novel analogues of this compound with increased molecular weight and the incorporation of functionalities like amides and esters has been shown to improve fastness properties on synthetic fabrics such as polyamide and poly(ethylene terephthalate). sioc-journal.cn The Ugi four-component reaction is one innovative synthetic strategy that allows for the creation of structurally diverse azo disperse dyes from readily available starting materials. sioc-journal.cn Another approach involves creating reactive disperse dyes by linking the chromophore to a reactive group, such as a silane (B1218182) coupling agent, which can then covalently bond to the substrate, leading to enhanced durability. mdpi.com

    Advanced Characterization Techniques for Nanoscale Dye-Substrate Systems

    Understanding the interaction between a dye and the substrate at the molecular level is crucial for optimizing dyeing processes and improving the final product's quality. The emergence of advanced characterization techniques allows for an unprecedented view of these nanoscale systems. acs.org Techniques such as X-ray reflectometry (XRR), atomic force microscopy (AFM), and grazing-incidence X-ray scattering (GIXS) can provide detailed information about how dye molecules like this compound are anchored to a fiber surface, their orientation, and how they aggregate. acs.org

    For instance, in the context of dye-sensitized solar cells, which share some fundamental principles with textile dyeing, these techniques have been instrumental in elucidating the structure of the dye layer on the semiconductor surface. acs.orgresearchgate.netdiva-portal.orgrsc.org This knowledge is directly applicable to understanding how this compound interacts with polyester fibers. By visualizing the dye-substrate interface, researchers can gain insights into factors affecting dye uptake, levelness, and fastness properties.

    Furthermore, the conversion of disperse dyes into their nanoscale forms has been shown to enhance dyeing performance. researchgate.netamazonaws.comijcce.ac.irresearchgate.net Characterization of these nano-disperse dyes using techniques like transmission electron microscopy (TEM) is essential to correlate particle size with dyeing efficiency. researchgate.netamazonaws.com Smaller particle sizes can lead to better dispersion in the dyebath and faster diffusion into the fiber, potentially allowing for dyeing at lower temperatures and with reduced environmental impact. researchgate.net

    Table 2: Advanced Characterization Techniques for Dye-Substrate Analysis

    Technique Information Gained Relevance to this compound
    X-ray Reflectometry (XRR) Thickness and density of the dye layer on a substrate. acs.org Quantify dye uptake and understand layer formation on polyester fibers.
    Atomic Force Microscopy (AFM) Surface topography and dye molecule aggregation. acs.org Visualize how dye molecules are distributed on the fiber surface.
    Grazing-Incidence X-ray Scattering (GIXS) Molecular orientation and intermolecular spacing of dyes. acs.org Determine the packing of dye molecules, which influences color and fastness.

    | Transmission Electron Microscopy (TEM) | Particle size and morphology of nano-disperse dyes. researchgate.netamazonaws.com | Optimize the preparation of nano-disperse dyes for improved dyeing performance. |

    Sustainable Chemical Synthesis and Degradation Research

    The textile industry is under increasing pressure to adopt more sustainable practices, and this extends to the synthesis and end-of-life considerations for dyes. For this compound and other azo dyes, there is a significant research effort focused on developing greener synthetic routes and more effective degradation methods.

    Green chemistry approaches to azo dye synthesis aim to reduce or eliminate the use of hazardous substances and minimize waste. rsc.orglongdom.org This includes the use of solvent-free reaction conditions, such as grinding methods, and the development of reusable catalysts. rsc.orglongdom.orgtandfonline.comresearchgate.net For example, magnetic nanoparticles functionalized with sulfonic acid have been successfully used as recyclable catalysts for the synthesis of azo dyes, offering a more environmentally friendly alternative to traditional methods that use large amounts of acids and generate significant waste. rsc.orgresearchgate.net The use of ionic liquids as a reaction medium is another promising avenue, as they can be recycled and can simplify product isolation. patsnap.comgoogle.com

    On the other end of the product lifecycle, research into the degradation of azo dyes is crucial for mitigating their environmental impact. Due to their stability, many azo dyes are resistant to conventional wastewater treatment methods. canada.ca Advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO2), have shown great promise for the degradation of azo dyes. nih.govresearchgate.netmdpi.comtandfonline.com Under UV irradiation, TiO2 generates highly reactive oxygen species that can break down the complex structure of the dye into simpler, less harmful compounds. nih.govresearchgate.netmdpi.com

    Furthermore, biological degradation methods using microorganisms or their enzymes are being explored as a cost-effective and environmentally friendly way to treat textile effluents containing azo dyes. mdpi.comepj-conferences.orgijcmas.com Some fungi and bacteria produce enzymes like laccases and azoreductases that can decolorize and degrade these dyes. mdpi.comijcmas.com Understanding the mechanisms of both chemical and biological degradation will be key to developing effective and sustainable solutions for the textile industry.

    Q & A

    Q. What is the synthetic pathway for Disperse Red 177, and what are the critical reaction conditions?

    this compound is synthesized via a diazo coupling reaction between 6-nitrobenzothiazol-2-amine and N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline. Key steps include nitration, diazotization, and coupling under controlled pH (acidic conditions) and temperature (5–10°C for diazo stability). The reaction yield depends on stoichiometric ratios and purification methods, such as recrystallization .

    Q. Which spectroscopic and chromatographic methods are recommended for structural characterization of this compound?

    UV-Vis spectroscopy (λmax ~500 nm for azo chromophores), FTIR (to confirm nitro (-NO₂) and ester (-COO-) groups), and HPLC (with C18 columns and acetonitrile/water mobile phases) are standard techniques. Mass spectrometry (MS) validates the molecular ion peak at m/z 438.46 .

    Q. What physicochemical properties of this compound are critical for its application in polyester dyeing?

    Key properties include low water solubility (due to hydrophobic aromatic rings), thermal stability (decomposition >300°C), and sublimation resistance. The nitro and sulfonic groups enhance affinity for polyester fibers, while the ester group improves dispersibility in aqueous media .

    Advanced Research Questions

    Q. How do additives like PVP-K30 and surfactants influence the stability of this compound in ink formulations?

    Polyvinylpyrrolidone (PVP-K30) at 0.7 wt% optimizes centrifugal stability by reducing particle aggregation via steric hindrance. Surfactants like SDS (sodium dodecyl sulfate) improve freeze-thaw stability but may increase average particle diameter (>200 nm) at concentrations >0.15 wt%. Mixed surfactant systems (e.g., FAPE/SDS) balance viscosity (15–25 mPa·s) and surface tension (30–35 mN/m) .

    Q. What experimental design principles resolve contradictions in dispersant efficacy for this compound?

    Contradictory results (e.g., increased PVP-K30 reducing stability) are addressed via fractional factorial design to isolate variables. For example, varying dispersant concentrations (0.2–1.0 wt%) while monitoring zeta potential (>|30| mV for stability) and particle size distribution (D90 <500 nm) identifies optimal thresholds. Confocal microscopy can visualize dispersant adsorption on dye particles .

    Q. How can computational modeling predict the interaction between this compound and polymer matrices?

    Molecular dynamics simulations (e.g., using AMBER or GROMACS) model dye-polymer interactions by calculating binding energies and diffusion coefficients. Density functional theory (DFT) predicts electron distribution in the azo group, correlating with lightfastness. Experimental validation via Arrhenius plots of thermal degradation rates confirms computational predictions .

    Q. What statistical approaches are recommended for analyzing stability data in this compound studies?

    Multivariate ANOVA identifies significant factors (e.g., dispersant type, pH) affecting stability metrics. Tukey’s HSD post-hoc test compares group means (e.g., specific absorbance at 600 nm). Non-parametric tests (e.g., Kruskal-Wallis) are used for non-normal data, such as particle size distributions. Report effect sizes (e.g., Cohen’s d) and confidence intervals (95%) to avoid overreliance on p-values .

    Q. How can researchers ensure reproducibility in this compound stability studies?

    Standardize protocols for dye dispersion (e.g., ball milling at 300 rpm for 2 hours) and storage conditions (25°C, 60% RH). Use reference materials (e.g., CI Disperse Red 896) for cross-lab calibration. Publish raw data for zeta potential, viscosity, and particle size in supplementary materials .

    Methodological Guidance

    Q. What controls are essential when studying photodegradation mechanisms of this compound?

    Include UV irradiation controls (e.g., 300–400 nm, 500 W/m²) and radical scavengers (e.g., tert-butanol for hydroxyl radicals). Use HPLC-MS to track degradation products (e.g., nitroso intermediates). Compare accelerated aging tests (Xenon arc) with natural sunlight exposure .

    Q. How to design a study investigating this compound’s compatibility with biodegradable dispersants?

    Conduct a life cycle assessment (LCA) comparing traditional dispersants (e.g., NNO) with bio-based alternatives (e.g., lignin sulfonates). Measure ecological toxicity (Daphnia magna LC50) and biodegradability (OECD 301F). Use response surface methodology (RSM) to optimize dispersant-dye ratios .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.